Paraherquamide E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Paraherquamide E is a naturally occurring alkaloid found in the bark and leaves of several species of the genus Paraherquamides. It is a unique small molecule that has been the focus of much scientific research in recent years. It has been demonstrated to have a wide range of potential medicinal and therapeutic applications, making it an exciting area of research.

Applications De Recherche Scientifique

Structural Analysis

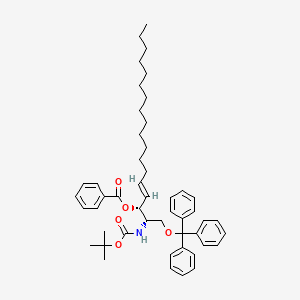

Paraherquamide E, also known as 14-de-oxy-paraherquamide A, is a complex compound with a structure that includes two pyrrolidine rings, a piperazine ring, and two piperidine rings . The two pyrrolidine rings adopt envelope conformations, the piperazine ring of the diaza-bicyclo-[2.2.2]octan-3-one unit adopts a boat conformation, and the two piperidine rings are in distorted boat conformations . This unique structure has been the subject of extensive research.

Anthelmintic Activity

Paraherquamide E has been identified as a potent anthelmintic, meaning it is effective against parasitic worms (helminths) . Its anthelmintic activity was demonstrated using gerbils infected with a parasitic nematode Trichostrongylus colubriformi .

Selectivity on Nicotinic Acetylcholine Receptors

Research has shown that Paraherquamide E acts selectively on the nematode L-type nicotinic acetylcholine receptors (nAChRs), but the mechanism of its selectivity was unknown . Recent studies have revealed that structural features of loop C, loop E, and loop F contribute to the L-type nAChR selectivity of the alkaloid .

Potential for Drug Design

The selectivity of Paraherquamide E on L-type nAChRs creates a new platform for the design of anthelmintic drugs targeting cholinergic neurotransmission in parasitic nematodes . This could lead to the development of more effective treatments for parasitic infections.

Biosynthetic Pathway

The biosynthetic pathway of Paraherquamide E is of interest to researchers due to its complex heptacyclic scaffold . Understanding this pathway could provide insights into the production of other complex natural products.

Toxicity Studies

Paraherquamide E was first isolated as a toxic metabolite from Penicillium paraherquei . Further studies on its toxicity could provide valuable information for its safe use in medical applications.

Mécanisme D'action

Target of Action

Paraherquamide E, a member of the paraherquamide family, primarily targets nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in transmitting signals in the nervous system. Paraherquamide E is a selective, competitive, cholinergic antagonist that distinguishes subtypes of cholinergic receptors .

Mode of Action

Paraherquamide E interacts with its targets, the nAChRs, by acting as a competitive antagonist . It selectively acts on the nematode L-type nAChRs over the N-type . This selectivity is believed to be due to the structural features of loop C, loop E, and loop F of the orthosteric receptor binding site .

Biochemical Pathways

The biochemical pathways affected by Paraherquamide E involve the cholinergic system . By acting as a competitive antagonist at nAChRs, Paraherquamide E disrupts normal cholinergic neurotransmission. This disruption leads to a potent, non-toxic paralysis of nematodes .

Result of Action

The primary result of Paraherquamide E’s action is the induction of paralysis in nematodes . This effect is due to its antagonistic action on nAChRs, disrupting normal neurotransmission and leading to paralysis .

Propriétés

IUPAC Name |

(1'S,6'S,7'R,8R,9'S)-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N3O4/c1-16-9-11-31-15-26-14-27(25(4,5)19(26)13-28(16,31)23(33)30(26)6)17-7-8-18-21(20(17)29-22(27)32)34-12-10-24(2,3)35-18/h7-8,10,12,16,19H,9,11,13-15H2,1-6H3,(H,29,32)/t16-,19-,26+,27+,28+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXXZRQPTAQILV-PYGUQFFJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2C13CC4C(C5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)N(C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paraherquamide E | |

Q & A

Q1: What is the insecticidal activity of Paraherquamide E and how does its structure relate to its potency?

A1: Paraherquamide E exhibits potent insecticidal activity, particularly against the hemipteran Oncopeltus fasciatus (milkweed bug). In a study screening various Paraherquamides, Paraherquamide E demonstrated the most potent activity with a LD50 of 0.089 µg/nymph []. While the exact mechanism of action remains unclear, structure-activity relationship studies suggest that the oxidative substitution at the C-16 position, a feature shared with Paraherquamide VM55597, might play a role in its enhanced insecticidal activity compared to other Paraherquamides [].

Q2: Can you describe the structural characteristics of Paraherquamide E obtained from spectroscopic data?

A2: Paraherquamide E (C28H35N3O4), also known as 14-deoxyparaherquamide A, possesses distinct structural features revealed by spectroscopic analyses []. Its structure includes two pyrrolidine rings adopting envelope conformations and a piperazine ring within the diazabicyclo[2.2.2]octan-3-one unit exhibiting a boat conformation. Additionally, two piperidine rings exist in distorted boat conformations [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)